4,6-Dimethyl-3-(phenylsulfonyl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}pyridine
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Overview
Description
4,6-Dimethyl-3-(phenylsulfonyl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}pyridine is a complex organic compound characterized by its unique structural features, including a pyridine ring substituted with dimethyl, phenylsulfonyl, and trifluoromethylphenyl groups
Preparation Methods
The synthesis of 4,6-Dimethyl-3-(phenylsulfonyl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}pyridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Core: The pyridine ring is constructed through a series of condensation reactions involving appropriate precursors.
Introduction of Substituents: The dimethyl, phenylsulfonyl, and trifluoromethylphenyl groups are introduced through electrophilic aromatic substitution reactions.
Final Assembly: The final compound is assembled through coupling reactions, often using palladium-catalyzed cross-coupling techniques.
Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing large-scale reactors and continuous flow processes.
Chemical Reactions Analysis
4,6-Dimethyl-3-(phenylsulfonyl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of sulfonyl groups to sulfides.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4,6-Dimethyl-3-(phenylsulfonyl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific molecular pathways.
Industry: It is used in the development of agrochemicals and other industrial products due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 4,6-Dimethyl-3-(phenylsulfonyl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}pyridine involves its interaction with specific molecular targets. The trifluoromethyl group plays a crucial role in enhancing the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. The phenylsulfonyl group contributes to its reactivity, enabling it to form covalent bonds with target proteins, thereby modulating their activity.
Comparison with Similar Compounds
Similar compounds to 4,6-Dimethyl-3-(phenylsulfonyl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}pyridine include:
Trifluoromethyl-substituted Pyridines: These compounds share the trifluoromethyl group, which imparts similar properties such as increased lipophilicity and metabolic stability.
Phenylsulfonyl-substituted Pyridines: These compounds have the phenylsulfonyl group, contributing to their reactivity and potential biological activities.
Dimethyl-substituted Pyridines: These compounds are characterized by the presence of dimethyl groups, affecting their steric and electronic properties.
Properties
IUPAC Name |
3-(benzenesulfonyl)-4,6-dimethyl-2-[3-(trifluoromethyl)phenyl]sulfanylpyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F3NO2S2/c1-13-11-14(2)24-19(18(13)28(25,26)17-9-4-3-5-10-17)27-16-8-6-7-15(12-16)20(21,22)23/h3-12H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRNCHYCKBFOIEG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1S(=O)(=O)C2=CC=CC=C2)SC3=CC=CC(=C3)C(F)(F)F)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F3NO2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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